N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a cyclopropyl-substituted pyridine ring and a naphthalene moiety connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: The starting material, 5-bromopyridine, undergoes a cyclopropylation reaction using cyclopropylmagnesium bromide in the presence of a palladium catalyst to form 5-cyclopropylpyridine.
Naphthalene Derivative Preparation: Naphthalene is brominated to form 1-bromonaphthalene, which is then converted to 1-naphthylacetic acid through a Grignard reaction followed by acidic workup.
Amide Bond Formation: The final step involves coupling the cyclopropylpyridine intermediate with the naphthalene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl acetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and naphthalene moieties can engage in hydrophobic interactions, while the acetamide linkage can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(benzyl)acetamide: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a cyclopropyl-substituted pyridine and a naphthalene moiety, which confer distinct chemical and biological properties. The combination of these structural features can result in unique interactions with biological targets and distinct reactivity patterns in synthetic applications.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(11-18-6-3-5-17-4-1-2-7-20(17)18)23-13-15-10-19(14-22-12-15)16-8-9-16/h1-7,10,12,14,16H,8-9,11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYCESMZFPPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.